Ethyl 2-amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, along with an ethyl ester and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
4-chloro-3-methyl-1H-pyrazole: Lacks the ethyl ester and amino group, making it less versatile.
Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate: Lacks the chlorine and methyl substituents, affecting its chemical reactivity and biological activity.
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the ethyl ester, which may influence its solubility and bioavailability.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14ClN3O2 |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11)5-13-4-7(10)6(2)12-13/h4,8H,3,5,11H2,1-2H3 |
InChI Key |
NERBWIBKKNQGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)N |
Origin of Product |
United States |
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